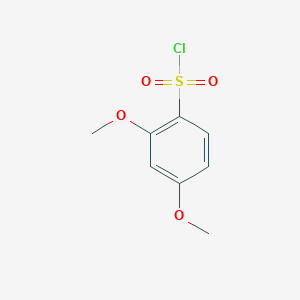

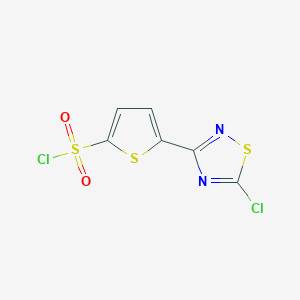

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

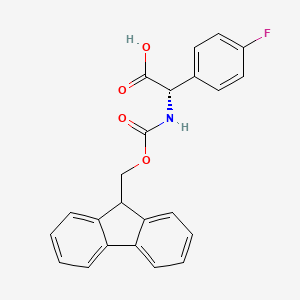

The compound "5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride" is a derivative of thiadiazole and thiophene, which are heterocyclic compounds containing sulfur and nitrogen within their ring structures. This compound is related to various sulfonamides and thiadiazole derivatives that have been studied for their potential applications in medicinal chemistry, such as antiviral activities and enzyme inhibition .

Synthesis Analysis

The synthesis of related thiadiazole sulfonamide derivatives typically involves multiple steps starting from simple aromatic acids or thiols. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives begins with the esterification of 4-chlorobenzoic acid, followed by hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride intermediates before the final step of nucleophilic attack by amines . Although the exact synthesis of "5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can strongly interact with the sulfonyl group. This interaction can lead to a distorted arrangement around the sulfur atom of the sulfonyl moiety, as observed in related compounds like tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate . The bond lengths and angles in these molecules are indicative of the electronic effects and steric hindrance present within the structure.

Chemical Reactions Analysis

Thiadiazole sulfonamides and their derivatives are known to undergo various chemical reactions. For example, 5-chloro-2-thiophenesulfonyl chloride can react with ammonia, hydrazine hydrate, sodium azide, indole, and imidazole to form sulfonamides, sulfonohydrazides, sulfonyl azides, and other substituted products . These reactions demonstrate the versatility of the sulfonyl chloride group in undergoing nucleophilic substitution with different nucleophiles. The reactivity can be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride" would likely include high reactivity due to the presence of the sulfonyl chloride group, which is an excellent electrophile. The compound's solubility, melting point, and stability would depend on the specific substituents and the overall molecular structure. Related compounds have been used to study their binding to enzymes, indicating potential solubility in biological media and the ability to form stable complexes with biomolecules .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S3/c7-6-9-5(10-14-6)3-1-2-4(13-3)15(8,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLCBWFFYZNVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NSC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370967 |

Source

|

| Record name | 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |

CAS RN |

306937-21-3 |

Source

|

| Record name | 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.